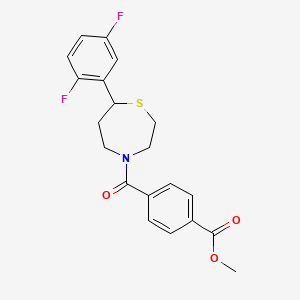

Methyl 4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzoate ester with a thiazepane ring and a difluorophenyl group. Benzoate esters are often used in organic chemistry as intermediates in the synthesis of other compounds. The thiazepane ring is a seven-membered ring containing one nitrogen and one sulfur atom. Difluorophenyl groups are aromatic rings with two fluorine substitutions, which can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoate ester group, a thiazepane ring, and a difluorophenyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the ester group, the thiazepane ring, and the difluorophenyl group .Applications De Recherche Scientifique

Photopolymerization Applications

A study by Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation to generate corresponding radicals, indicating potential applications of similar compounds in photopolymerization processes (Guillaneuf et al., 2010).

Friedel-Crafts Acylation of Aromatics

Research by Hwang, Prakash, and Olah (2000) described the novel Friedel–Crafts acylation of aromatics with Methyl benzoate catalyzed by trifluoromethanesulfonic acid. This method yields benzophenone derivatives, highlighting the synthetic utility of Methyl benzoate in constructing complex aromatic structures, potentially applicable to derivatives like the specified compound (Hwang, Prakash, & Olah, 2000).

Antimicrobial and Antituberculosis Activities

A study by Deng et al. (2013) on the roots of Ranunculus ternatus led to the isolation of new benzophenones with noticeable activity against Mycobacterium tuberculosis. This indicates potential antimicrobial and antituberculosis applications for benzophenone derivatives, which could extend to the research interests surrounding Methyl 4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)benzoate (Deng et al., 2013).

Photoinitiators for UV-curable Coatings

Angiolini et al. (1997) developed copolymeric systems with side-chain thioxanthone and α-aminoacetophenone moieties, acting as photoinitiators for UV-curable pigmented coatings. These findings suggest that compounds with benzoate moieties could be explored for similar applications in the development of photoinitiators (Angiolini et al., 1997).

Synthesis of Heterocyclic Systems

Terzidis et al. (2008) demonstrated the successive Michael reactions on chromone derivatives, leading to the synthesis of functionalized benzophenones. This research underscores the synthetic versatility of methyl benzoate derivatives in producing heterocyclic systems, which may relate to the applications of the compound (Terzidis et al., 2008).

Mécanisme D'action

Target of Action

The specific target of Methyl 4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)benzoate is currently unknown . Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine and feces .

Result of Action

Similar compounds have been found to have various effects, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . For example, the activity of the compound may be enhanced or inhibited by the presence of certain ions or other compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2NO3S/c1-26-20(25)14-4-2-13(3-5-14)19(24)23-9-8-18(27-11-10-23)16-12-15(21)6-7-17(16)22/h2-7,12,18H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTGNDJDXOPBQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446949.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea](/img/structure/B2446951.png)

![Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2446953.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2446954.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2446956.png)

![Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2446964.png)

![8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446967.png)

![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2446969.png)

![1,3,5-Trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2446970.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2446971.png)